ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate
Description
Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Properties
CAS No. |
39806-13-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate typically involves the esterification of (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate serves as a crucial building block in organic synthesis. Its structural features enable it to participate in various chemical reactions:
- Oxidation : Can be oxidized to yield carboxylic acids.
- Reduction : The double bond can be reduced to form ethyl 3-[4-(dimethylamino)phenyl]propanoate.
- Substitution Reactions : The dimethylamino group can be replaced with other functional groups .
Biological Applications
The compound has been investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds. Studies have shown promising results in inhibiting bacterial growth, making it a candidate for further development in pharmacology .
Medicinal Chemistry
This compound is explored in drug development, particularly for designing new therapeutic agents. Its ability to interact with biological targets through hydrogen bonding and electrostatic interactions enhances its potential as a drug candidate .
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments owing to its chromophoric properties. The unique electronic structure allows for vibrant coloration in various applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential use in developing new antibiotics .
Case Study 2: Drug Development
Research focusing on the modification of this compound led to derivatives that exhibited enhanced activity against specific cancer cell lines. These findings support further exploration into its use as a therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(dimethylamino)phenyl]squaraine: A compound with similar structural features, used in electrogenerated chemiluminescence studies.
2-(Dimethylamino)malononitrile: Another compound containing a dimethylamino group, used in cyclization reactions.
Uniqueness
Ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different scientific fields make it a valuable compound for research and industrial purposes.
Q & A
Q. What are the established synthetic methodologies for ethyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate?
The compound is commonly synthesized via Knoevenagel condensation , where 4-(dimethylamino)benzaldehyde reacts with ethyl malonate or its derivatives in the presence of a base catalyst (e.g., piperidine). This method ensures stereoselective formation of the (2E)-isomer. Alternative routes include one-pot multicomponent reactions using substituted aldehydes, as demonstrated in the synthesis of structurally analogous ethyl prop-2-enoates . Reaction conditions (solvent, temperature, catalyst) must be optimized to achieve high yields (>80%) and purity (>95%) .
Q. How is the compound characterized spectroscopically and structurally?
- NMR : The (2E)-configuration is confirmed by coupling constants (J = 12–16 Hz) between the α- and β-protons of the propenoate moiety. The dimethylamino group’s resonance appears as a singlet (~δ 3.0 ppm for N(CH₃)₂) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (conjugated C=C) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in related compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate .
Advanced Research Questions
Q. What role does the 4-(dimethylamino)phenyl group play in modulating electronic properties and bioactivity?
The dimethylamino group is a strong electron-donating substituent , enhancing π-conjugation in the propenoate system. This increases electron density on the aromatic ring, improving binding affinity to biological targets (e.g., enzymes with electron-deficient active sites). Computational studies suggest this group stabilizes charge-transfer interactions in SARS-CoV-2 main protease inhibitors, as observed in analogs like ethyl (2E)-4-[(N-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-L-phenylalanyl)amino]-5-phenylpent-2-enoate .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., 0.0005 μM in SARS-CoV-2 protease inhibition vs. higher values in other studies) may arise from:
- Assay variability : Differences in enzyme sources, substrate concentrations, or buffer conditions.
- Compound purity : Impurities (>5%) from synthetic byproducts (e.g., Z-isomers) can skew results. Validate purity via HPLC and mass spectrometry .
- Solubility effects : Use standardized solvents (e.g., DMSO) and control for aggregation.
Q. What computational strategies are employed to study its interactions with therapeutic targets?
- Molecular docking : Predict binding modes to enzymes like SARS-CoV-2 main protease (PDB ID: 6LU7). The dimethylamino group’s orientation in the hydrophobic pocket is critical for hydrogen bonding and π-π stacking .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .
Q. What in vitro models are used to evaluate pharmacokinetic properties?
Q. Methodological Notes
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate E/Z isomers .
- Activity validation : Pair enzymatic assays with cellular models (e.g., SARS-CoV-2-infected Vero E6 cells) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
